Vapendavir-d6
Description
Contextualization of Picornavirus and Enterovirus Research Landscape
The family Picornaviridae encompasses a large and diverse group of small, non-enveloped, positive-sense RNA viruses. bdg.co.nz This family includes several genera pathogenic to humans, most notably the Enterovirus genus, which comprises polioviruses, coxsackieviruses, echoviruses, and human rhinoviruses (HRV). intrepidalliance.orgucla.edu These viruses are responsible for a wide spectrum of human diseases, ranging from the common cold (primarily caused by HRVs) to more severe conditions like poliomyelitis, aseptic meningitis, encephalitis, and hand, foot, and mouth disease. bdg.co.nzucla.edu It is estimated that enteroviruses cause millions of symptomatic infections annually. medchemexpress.com
The significant global health burden of picornavirus infections drives extensive research into their biology and the development of antiviral therapies. ucla.edutheclinivex.com Much of the current understanding of picornavirus replication has been derived from studies on enteroviruses like poliovirus. theclinivex.com The viral life cycle, particularly the stages of entry into the host cell and the subsequent uncoating of the viral RNA genome, presents attractive targets for therapeutic intervention. researchgate.netpharmaceutical-technology.com
Overview of Capsid-Binding Antiviral Strategies
One of the most extensively studied antiviral strategies against picornaviruses involves the development of small molecules that bind to the viral capsid. caymanchem.com The capsid of many enteroviruses and rhinoviruses features a hydrophobic pocket within the VP1 structural protein. bdg.co.nzcaymanchem.combiorxiv.org This pocket is naturally occupied by a lipid molecule, often called a "pocket factor," which plays a role in the stability of the virion. biorxiv.org
Capsid-binding inhibitors, such as Vapendavir, are designed to displace this natural pocket factor and bind with high affinity within the hydrophobic pocket. caymanchem.combiorxiv.orgnih.gov This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell. researchgate.netcaymanchem.com By blocking this crucial early step in the viral life cycle, these compounds inhibit viral replication. nih.gov Several capsid-binding agents, including pleconaril, pocapavir, and Vapendavir, have been advanced into clinical trials for treating various enterovirus infections. pharmaceutical-technology.combdg.co.nz Vapendavir itself is an orally active compound that has shown potent, broad-spectrum activity against a wide range of rhinoviruses and other enteroviruses. pharmaceutical-technology.comnih.govbusinesswire.com
Rationale for Deuterium (B1214612) Labeling in Chemical Biology Research
Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a valuable technique in pharmaceutical and chemical biology research. veeprho.com While chemically identical to their hydrogen-containing counterparts, deuterated compounds possess a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. medchemexpress.eu This difference can lead to a "kinetic isotope effect," where metabolic reactions involving the cleavage of this bond proceed at a slower rate.
This property is leveraged in drug development to improve a compound's metabolic stability. veeprho.comjuniperpublishers.com By strategically replacing hydrogens at sites of metabolic oxidation, researchers can slow down the degradation of a drug, potentially leading to a longer half-life and improved pharmacokinetic profile. juniperpublishers.com
Beyond improving metabolic properties, deuterium-labeled compounds are indispensable tools in mechanistic and analytical studies. medchemexpress.eumedchemexpress.com In quantitative analysis, such as liquid chromatography-mass spectrometry (LC-MS), a deuterated version of a drug is often used as an ideal internal standard. caymanchem.comveeprho.com Because it has nearly identical chemical and physical properties to the parent drug but a different mass, it can be added to biological samples to enable precise and accurate quantification of the non-labeled drug, correcting for variations during sample processing and analysis. veeprho.commedchemexpress.com
Significance of Vapendavir-d6 in Preclinical and Mechanistic Studies
This compound is the deuterated analogue of Vapendavir, where six hydrogen atoms have been replaced with deuterium. bdg.co.nzclearsynth.com While specific preclinical or mechanistic studies published in the public domain on this compound are not available, its significance lies in its role as a research tool for the parent compound, Vapendavir.
The primary application of this compound is as a stable isotope-labeled internal standard for the accurate quantification of Vapendavir in biological samples during preclinical research, such as pharmacokinetic studies. veeprho.comclearsynth.com The use of this compound allows researchers to precisely measure the absorption, distribution, metabolism, and excretion (ADME) of Vapendavir in vivo, which is critical for understanding its behavior and optimizing its potential therapeutic use. medchemexpress.com
Although not developed to enhance therapeutic effects directly, the study of deuterated analogues can provide insights into the metabolic pathways of the parent drug. medchemexpress.eu The availability of this compound from chemical suppliers facilitates the rigorous analytical method development and validation required for advancing Vapendavir through the drug development pipeline. clearsynth.com
Data Tables
Table 1: Chemical Properties of Vapendavir and this compound This table provides a comparison of the basic chemical properties of Vapendavir and its deuterated analogue, this compound.
| Property | Vapendavir | This compound |
| IUPAC Name | 3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole | 3-(ethoxy-d5)-6-(2-(1-(6-methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzo[d]isoxazole-d1 (representative) |
| Molecular Formula | C₂₁H₂₆N₄O₃ | C₂₁H₂₀D₆N₄O₃ |
| Molecular Weight | 382.5 g/mol | 388.49 g/mol |
| CAS Number | 439085-51-5 | 439085-51-5 (unlabelled) |
| Synonyms | BTA798 | BTA798-d6 |
| Data sourced from multiple chemical supplier and database entries. caymanchem.combdg.co.nzclearsynth.comnih.gov |
Table 2: Antiviral Activity of Vapendavir (Parent Compound) This table summarizes the reported in vitro efficacy of the non-deuterated parent compound, Vapendavir, against various picornaviruses. Data for this compound is not available as it is primarily used as an analytical standard.
| Virus Strain | Cell Line | EC₅₀ (Concentration for 50% effect) | Reference |
| Human Rhinovirus 2 (HRV2) | HeLa Ohio | 1 ng/mL | caymanchem.com |
| Human Rhinovirus 14 (HRV14) | HeLa Ohio | 5 ng/mL | caymanchem.com |
| Human Rhinovirus (39 clinical isolates) | HeLa Ohio | 7.3 ng/mL (median) | caymanchem.com |
| Enterovirus 71 (EV71) (21 isolates) | Various | 0.7 µM (average) | caymanchem.com |
| EC₅₀ values indicate the concentration of the drug required to achieve 50% of its maximal effect, in this case, inhibition of viral cytopathic effects. |
Properties
Molecular Formula |
C21H20D6N4O3 |
|---|---|
Molecular Weight |
388.493 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Vapendavir Analogues
Strategies for Deuterium (B1214612) Incorporation
Deuterium incorporation into organic molecules can be achieved through various chemical methods. General strategies for introducing deuterium include hydrogen-deuterium exchange (HDX) reactions and the use of deuterated precursors in synthetic routes. anr.frmarquette.edumdpi.combeilstein-journals.org
Acid-catalyzed HDX is a common method, often utilizing strong deuterated Brønsted or Lewis acids in the presence of a deuterium source like D₂O. mdpi.com While effective for incorporating deuterium into aromatic systems, this method can sometimes exhibit limited regioselectivity depending on the substituents on the aromatic ring. mdpi.com
Base-catalyzed HDX is another facile method, particularly useful for incorporating deuterium at positions alpha to carbonyl groups through keto-enol tautomerism. mdpi.com This approach can offer high selectivity and a high degree of deuterium incorporation in suitable substrates. mdpi.com
Catalytic transfer deuteration and hydrodeuteration are emerging techniques that allow for the selective installation of deuterium, often avoiding the need for gaseous D₂ and pressurized systems. marquette.edu These methods typically employ commercial or readily synthesized deuterium donors. marquette.edu Metallic catalysts, such as palladium or indium complexes, can be used to facilitate these reactions, enabling regioselective deuterium incorporation. anr.frmarquette.eduorganic-chemistry.org Protecting group strategies can also be employed to direct deuterium incorporation to specific sites within a molecule. anr.fr
The synthesis of deuterated analogues of other antiviral compounds, such as S-217622 (Ensitrelvir), has demonstrated the use of reducing agents like LiAlD₄ to introduce deuterium into specific parts of a molecule. nih.gov
Chemical Synthesis Pathways for Vapendavir-d6
While detailed, step-by-step chemical synthesis pathways specifically for this compound are not extensively described in the provided search results, the synthesis of deuterated organic compounds generally involves either the incorporation of deuterium during the synthesis of the core structure or through post-synthetic deuterium exchange. Given that this compound contains six deuterium atoms, its synthesis likely involves the use of deuterated building blocks or specific deuterium exchange reactions at six positions within the Vapendavir structure.
The parent compound, Vapendavir (C₂₁H₂₆N₄O₃), has a molecular weight of approximately 382.46 g/mol . glpbio.commedkoo.comcaymanchem.comaxios-research.com this compound (C₂₁H₂₀D₆N₄O₃) would have a molecular weight approximately 6 units higher due to the replacement of six hydrogen atoms with six deuterium atoms. axios-research.com The synthesis of Vapendavir itself involves the construction of its characteristic 3-ethoxy-1,2-benzisoxazole and substituted piperidine (B6355638) moieties linked by an ethylene (B1197577) glycol ether chain, with a methylpyridazinyl group attached to the piperidine nitrogen. nih.govmedkoo.comcaymanchem.com
Based on general strategies for deuteration and the structure of Vapendavir, potential synthesis pathways for this compound could involve:
Synthesizing deuterated precursors for key building blocks, such as a deuterated methylpyridazine or a deuterated piperidine derivative, and then coupling these in the Vapendavir synthesis pathway.
Performing hydrogen-deuterium exchange reactions on specific positions of the Vapendavir molecule or advanced synthetic intermediates where the six deuterium atoms are intended to be incorporated. The specific sites of deuteration in this compound are not explicitly defined in the search results, which would dictate the specific synthetic approach.
The synthesis of other deuterated compounds, such as deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines, has been achieved through α-H/D exchange of N-aminopyridinium cations in basic D₂O followed by cycloaddition reactions, demonstrating the feasibility of regioselective deuterium incorporation into heterocyclic systems present in Vapendavir. beilstein-journals.org
Derivatization and Analog Generation for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how modifications to a compound's chemical structure affect its biological activity. researchgate.net For Vapendavir and its analogues, SAR studies would involve synthesizing a series of compounds with variations in their structure and evaluating their antiviral potency and other relevant properties. ucla.edunih.gov
Derivatization of Vapendavir could involve modifications to the 3-ethoxy group, the benzisoxazole core, the ethylene glycol ether linker, the piperidine ring, or the 6-methylpyridazinyl substituent. By systematically altering these parts of the molecule, researchers can identify which structural features are essential for antiviral activity and how deuterium incorporation at specific positions influences this activity or improves pharmacokinetic properties.
Studies on other antiviral compounds, such as pyrazolopyridine derivatives and tryptophan derivatives, illustrate the process of synthesizing numerous analogues with variations at different positions and evaluating their antiviral activity against relevant viruses like enteroviruses. ucla.edunih.govscribd.com These studies often involve the synthesis of a series of related compounds using general synthetic routes and then testing their efficacy in cell-based assays. ucla.eduscribd.comcsic.escardiff.ac.uk
For deuterated analogues like this compound, SAR studies would not only assess the impact of deuterium substitution on antiviral potency but also on metabolic stability and pharmacokinetic profiles compared to the non-deuterated parent compound. Deuterium incorporation can sometimes lead to improved pharmacokinetic properties by reducing the rate of metabolism at the deuterated site due to the kinetic isotope effect. acs.orgnih.gov
While specific detailed SAR data for this compound are not provided, the existence of this compound suggests its synthesis is likely undertaken for purposes including use as an internal standard in analytical methods like LC-MS for quantifying Vapendavir, or potentially for evaluating the effect of deuteration on its metabolic fate and activity. mdpi.com
Molecular and Cellular Mechanisms of Action of Vapendavir D6
Interaction with Viral Capsid Proteins
Vapendavir functions as a capsid-binding antiviral agent. It binds to a specific site within the viral capsid proteins, a characteristic shared with other antiviral compounds known as "capsid binders" or "WIN-like compounds" caymanchem.combiorxiv.orgnih.govnih.gov. This binding event is central to its antiviral activity.
Specific Binding Pocket Analysis (e.g., VP1)
Research indicates that Vapendavir binds to a hydrophobic pocket located within the VP1 structural protein of picornaviruses biorxiv.orgnih.govnih.gov. This pocket is situated in the "canyon" region of the viral capsid, a structure important for receptor binding and the early stages of infection nih.govnih.gov.
Molecular modeling studies have been employed to further understand the interaction between Vapendavir and the VP1 binding pocket. For instance, analysis of the interaction of Vapendavir with the hRV2 capsid (PDB: 3vdd) has revealed specific amino acids, such as M213, that may play a role in stabilizing Vapendavir binding through van der Waals interactions biorxiv.org.
Impact on Capsid Stability and Conformational Dynamics
Binding of capsid binders like Vapendavir to the VP1 pocket is known to increase the stability of the viral capsid nih.govnih.gov. This increased stability prevents the necessary conformational changes that the capsid undergoes during the early stages of infection, specifically during receptor interaction and uncoating nih.govnih.gov.
While capsid binders generally increase capsid stability, the effect of Vapendavir on capsid dynamics can vary depending on the specific virus strain and the presence of resistance mutations. For example, a Vapendavir-resistant hRV2 isolate with a G149C mutation in VP1 showed a lack of thermostabilizing effect by Vapendavir, suggesting that the binding to the mutant virus differs from that of the wild-type virus biorxiv.orgnih.gov. Interestingly, this G149C substitution in hRV2 rendered the replication of the virus dependent on the presence of Vapendavir, potentially requiring the compound's binding to stabilize the viral particle for efficient dissemination or to maintain the proper conformation of VP1 for entry biorxiv.orgnih.govnih.gov.
Data on the effect of Vapendavir on the thermal stability of different virus strains can illustrate these impacts on capsid dynamics.
| Virus Strain | Vapendavir Concentration | Effect on Thermal Stability (relative to untreated) | Reference |
| hRV2 (Wild Type) | 5 µM | Increased inactivation temperature from 56 °C to 62 °C | biorxiv.orgnih.gov |
| hRV2 (G149C Mutant) | 5 µM | No observable thermostabilizing effect | biorxiv.orgnih.gov |
This table illustrates that while Vapendavir stabilizes the wild-type hRV2 capsid against thermal inactivation, this effect is absent in the resistant mutant, highlighting the altered interaction due to the mutation biorxiv.orgnih.gov.
Inhibition of Viral Entry and Uncoating Mechanisms
A primary mechanism by which Vapendavir exerts its antiviral effect is by inhibiting viral entry into host cells and interfering with the uncoating process biorxiv.orgnih.govontosight.aialtesabio.com. Following attachment to host cell receptors, picornaviruses undergo conformational changes in their capsid that lead to the release of the viral RNA genome into the cytoplasm libretexts.orgresearchgate.net. This uncoating step is essential for the initiation of viral replication libretexts.org.
By binding to the hydrophobic pocket in VP1, Vapendavir stabilizes the viral capsid, preventing the necessary structural rearrangements required for uncoating nih.govnih.gov. This effectively traps the viral genome within the capsid, thereby inhibiting the release of the genetic material needed for replication biorxiv.orgnih.govnih.gov. This mechanism is shared with other capsid-binding inhibitors that target the uncoating step libretexts.org.
Research findings support this inhibitory effect on entry and uncoating. Studies have shown that Vapendavir prevents the virus from entering cells ontosight.aialtesabio.com. The stabilization of the capsid by Vapendavir is thought to be the underlying reason for this inhibition, as it prevents the formation of intermediate particles or pores necessary for genome delivery across the cell membrane or from endosomes libretexts.orgresearchgate.net.
Effects on Viral Replication Cycle Progression in Cellular Models
Vapendavir's inhibition of entry and uncoating has downstream effects on the entire viral replication cycle within cellular models. By preventing the release of the viral RNA, Vapendavir effectively halts the initiation of protein synthesis and genome replication researchgate.net.
Studies in various cell lines susceptible to picornavirus infection, such as HeLa Ohio and RD cells, have demonstrated the inhibitory effects of Vapendavir on viral replication caymanchem.comcaymanchem.comcsic.es. The antiviral activity is typically measured by assessing the reduction in viral-induced cytopathic effects (CPE) or by quantifying viral RNA levels or infectious progeny caymanchem.combiorxiv.orgcaymanchem.comfrontiersin.org.
Research has shown that Vapendavir inhibits the cytopathic effects of various HRV strains and enterovirus 71 (EV71) in cell culture caymanchem.comcaymanchem.comnih.gov. For instance, Vapendavir inhibited the cytopathic effects of HRV2 and HRV14 in HeLa Ohio cells with EC50 values of 1 and 5 ng/ml, respectively caymanchem.comcaymanchem.com. Against a panel of 39 HRV clinical isolates, the median EC50 was 7.3 ng/ml caymanchem.comcaymanchem.com. Vapendavir also demonstrated potent antiviral activity against EV71 replication in different strains, with EC50 values ranging from 0.5 to 1.4 µM medchemexpress.comnih.govmedchemexpress.com.
Data from in vitro studies illustrating the half-maximal effective concentrations (EC50) of Vapendavir against different viruses highlight its potency in cellular models.
| Virus | Cell Line | EC50 (ng/ml) | EC50 (µM) | Reference |
| HRV2 | HeLa Ohio | 1 | ~0.0026 | caymanchem.comcaymanchem.com |
| HRV14 | HeLa Ohio | 5 | ~0.013 | caymanchem.comcaymanchem.com |
| HRV Clinical Isolates (panel of 39) | HeLa Ohio | Median 7.3 | ~0.019 | caymanchem.comcaymanchem.com |
| EV71 Strains (various) | 0.5 - 1.4 | medchemexpress.comnih.govmedchemexpress.com |
*Note: EC50 values in µM for HRV were calculated using the molecular weight of Vapendavir (382.5 g/mol ) nih.gov.
Furthermore, studies investigating the mechanism of resistance have provided insights into the impact of Vapendavir on the replication cycle. The observation that certain resistant mutants exhibit impaired replication in the absence of Vapendavir suggests a complex interplay between the compound binding and viral particle stability or conformation required for efficient replication cycle progression biorxiv.orgnih.govnih.gov.
Based on the available search results, detailed information focusing solely on the preclinical antiviral efficacy and resistance mechanisms of the chemical compound "Vapendavir-d6" as specified in the provided outline is limited. The search results primarily discuss the properties, efficacy, and resistance of Vapendavir, the unlabeled compound, noting that this compound is a stable isotope-labelled internal standard for Vapendavir bdg.co.nz.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on this compound, as the specific data on its antiviral efficacy against enteroviruses and rhinoviruses, its in vitro potency, spectrum of activity, and molecular mechanisms of resistance are not detailed for the deuterated form in the provided sources. The information available pertains to the parent compound, Vapendavir.
PubChem CID for Vapendavir: 504457 nih.gov. This compound is a deuterated analog of Vapendavir used as a stable isotope-labelled internal standard bdg.co.nz.
Preclinical Antiviral Efficacy of Vapendavir D6 and Its Analogues
In Vivo Preclinical Efficacy Models
Preclinical in vivo models, particularly those utilizing mice, are crucial tools for evaluating the potential efficacy of antiviral compounds before human trials. These models aim to replicate aspects of human viral infection and disease progression, allowing researchers to assess a compound's ability to reduce viral replication and mitigate disease severity within a living system.
Application in Murine Models of Viral Infection (e.g., Enterovirus-D68)
Murine models have been developed and employed to study EV-D68 infection and evaluate potential antiviral therapies. These models can include respiratory infection models, often using immunocompromised mice like the AG129 strain (deficient in interferon-alpha/beta and gamma receptors) to allow for sufficient viral replication and disease manifestation, or neurological models to study the link between EV-D68 and conditions like acute flaccid myelitis (AFM) mdpi.comresearchgate.netbiorxiv.orgresearchgate.net. Intranasal infection is a common route in respiratory models, while intramuscular injection can be used in neurological models researchgate.netresearchgate.net.
Studies investigating the antiviral effectiveness of Vapendavir, a capsid-binding inhibitor, have included evaluation in murine models of EV-D68 infection mdpi.comresearchgate.netbiorxiv.orgnih.govnih.gov. However, these studies have generally indicated that Vapendavir did not demonstrate significant antiviral effectiveness against EV-D68 in these in vivo murine systems mdpi.comresearchgate.netnih.gov. Specifically, Vapendavir did not show antiviral effectiveness against EV-D68 in both respiratory and neurological infection models utilizing AG129 mice mdpi.com.
Assessment of Viral Load Reduction in Preclinical Systems
A key endpoint in evaluating antiviral efficacy in preclinical in vivo models is the assessment of viral load reduction in infected tissues or bodily fluids. This is typically quantified using techniques such as quantitative reverse transcription polymerase chain reaction (qRT-PCR) to measure viral RNA levels or cell-based assays to determine infectious virus titers biorxiv.org. Reduction in viral load compared to placebo or control groups indicates that the tested compound is inhibiting viral replication in vivo.
Metabolic and Pharmacokinetic Investigations of Deuterated Vapendavir in Preclinical Contexts
Identification of Metabolic Pathways and Deuterium (B1214612) Retention
The metabolic transformation of a drug involves enzymatic processes that convert the parent compound into metabolites, typically to facilitate excretion nuvisan.com. For deuterated compounds, the sites of deuteration can influence which metabolic pathways are favored or slowed down due to the kinetic isotope effect biospace.comintrepidalliance.orgmdpi.comnih.gov. If a metabolic step involves the cleavage of a C-H bond at a position that has been substituted with deuterium, the rate of this reaction can be reduced biospace.comintrepidalliance.orgmdpi.comnih.gov. This can lead to a longer half-life of the parent drug and potentially a different profile of metabolites compared to the non-deuterated analog biospace.comintrepidalliance.orgmdpi.comnih.govresearchgate.net.
Research into the metabolic pathways of Vapendavir-d6 would typically involve in vitro studies using liver microsomes, hepatocytes, and other relevant enzyme systems from preclinical species, as well as in vivo studies in animal models frontiersin.orgresearchgate.netnih.gov. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to identify and characterize metabolites medchemexpress.commdpi.com. Deuterium retention would be assessed by tracking the presence of the deuterium label in the identified metabolites. A higher retention of deuterium in the parent compound or specific metabolites would suggest that the deuteration successfully slowed down metabolic processes at or near the labeled positions biospace.comintrepidalliance.orgmdpi.comnih.gov.
Preclinical Pharmacokinetic Profiling of this compound
Preclinical pharmacokinetic (PK) profiling is essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in model organisms frontiersin.orggoogle.com. For this compound, preclinical PK studies would aim to characterize its absorption rate and extent, tissue distribution, clearance from the body, and excretion routes, comparing these parameters to those of non-deuterated Vapendavir.
Absorption and Distribution in Model Organisms
Absorption describes how the drug enters the bloodstream, while distribution refers to how the drug spreads throughout the body's tissues and organs. Preclinical studies often involve administering the drug to animal models (e.g., rodents, monkeys) and measuring drug concentrations in plasma and various tissues over time researchgate.net. Factors influencing absorption include the route of administration and the drug's physicochemical properties, while distribution is affected by factors such as plasma protein binding and tissue permeability researchgate.netfrontiersin.org.
For this compound, studies would assess parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC) following administration researchgate.net. Distribution studies would determine the volume of distribution (Vdss), indicating how widely the drug is distributed in the body researchgate.net. While general principles of ADME studies are well-established frontiersin.orggoogle.com, specific preclinical absorption and distribution data for this compound have not been found in the reviewed literature.
Excretion Pathways and Deuterium-Associated Clearance
Excretion is the process by which the drug and its metabolites are eliminated from the body, primarily through urine or feces nuvisan.comresearchgate.net. Clearance (CL) is a measure of the rate at which the drug is removed from the systemic circulation researchgate.net. Deuteration can potentially influence clearance by altering the rate of metabolic breakdown, especially if metabolism is a major elimination pathway biospace.comintrepidalliance.orgmdpi.comnih.govresearchgate.netpjps.pk. A slower metabolic rate due to deuterium substitution can lead to reduced clearance and a longer elimination half-life (t1/2) biospace.comintrepidalliance.orgmdpi.comnih.govresearchgate.net.
Studies on the excretion of this compound would involve collecting urine and fecal samples from dosed animals and quantifying the amount of parent drug and metabolites excreted over time researchgate.net. Deuterium-associated clearance would involve comparing the clearance of this compound to that of Vapendavir to determine if the deuterium label significantly impacts the elimination rate. The major excretion pathways (e.g., renal, biliary) for this compound would also be investigated. Specific preclinical data detailing the excretion pathways and deuterium-associated clearance of this compound are not available in the consulted sources.
Role of Deuteration in Metabolic Stability Research
Metabolic stability is a key parameter in drug discovery and development, indicating how resistant a compound is to enzymatic degradation nih.gov. Compounds with low metabolic stability may be rapidly cleared from the body, leading to short half-lives and potentially requiring frequent dosing nih.gov. Deuteration is a strategy specifically employed to improve the metabolic stability of drug candidates by strengthening vulnerable C-H bonds at sites prone to enzymatic metabolism biospace.comintrepidalliance.orgmdpi.comnih.govresearchgate.netpjps.pk.
In metabolic stability research, this compound would be incubated with relevant enzyme systems (e.g., liver microsomes, hepatocytes) from preclinical species, and the rate of disappearance of the parent compound over time would be measured nih.gov. The metabolic stability is often expressed as an in vitro half-life or intrinsic clearance nih.gov. By comparing the metabolic stability of this compound to that of Vapendavir, researchers can assess the impact of deuteration on the molecule's susceptibility to metabolic breakdown biospace.comintrepidalliance.orgmdpi.comnih.govresearchgate.net. Increased metabolic stability of this compound compared to Vapendavir would suggest that the deuterium substitution successfully hindered metabolic degradation, potentially leading to improved pharmacokinetic properties in vivo, such as a longer half-life and increased exposure biospace.comintrepidalliance.orgmdpi.comnih.govresearchgate.netpjps.pk.
While the principle of using deuteration to enhance metabolic stability is well-established biospace.comintrepidalliance.orgmdpi.comnih.govresearchgate.netpjps.pk, specific preclinical research findings on the metabolic stability of this compound compared to Vapendavir have not been found in the publicly available literature.
Structure Activity Relationship Sar and Rational Design of Vapendavir D6 Analogues
Systematic Modification of the Vapendavir Scaffold
The development lineage of Vapendavir traces back to earlier capsid-binding inhibitors, illustrating a process of systematic structural modification to enhance antiviral properties. Early work in this area led to compounds like R61837 and subsequently Pirodavir nih.govmdpi.commdpi.com. These initial compounds served as foundational scaffolds that underwent iterative chemical modulations. The structural evolution involved modifications to different parts of the molecule to improve binding affinity to the VP1 pocket and enhance antiviral efficacy against a wider range of picornavirus serotypes nih.govmdpi.compatsnap.com. Vapendavir itself emerged from these efforts as a potent analogue, demonstrating improved activity compared to some predecessors mdpi.com. The process of systematic modification typically involves altering functional groups, changing linker regions, or modifying the size and shape of the molecule to optimize interactions within the target binding site.
Correlation between Structural Features and Preclinical Biological Activity
Structure-activity relationship (SAR) studies are crucial in understanding how specific chemical modifications to the Vapendavir scaffold influence its antiviral potency and spectrum. These studies involve synthesizing a series of analogues with targeted structural changes and evaluating their efficacy in preclinical antiviral assays, typically measuring the half-maximal effective concentration (EC50) against various virus serotypes.
Research has shown that modifications to the core structure and peripheral groups of Vapendavir can significantly impact its activity against different picornaviruses. For instance, studies comparing Vapendavir, Pirodavir, and Pleconaril highlighted differences in their binding interactions with the viral capsid, which correlated with their antiviral activity profiles against viruses like Enterovirus 71 (EV71) asm.orgnih.govnih.govasm.org. While Vapendavir and Pirodavir showed robust activity against EV71 isolates, Pleconaril was largely inactive, a difference attributed to distinct binding modes within the VP1 pocket asm.orgnih.govnih.gov.
Detailed SAR analysis often reveals the importance of specific functional groups for key interactions, such as hydrogen bonding or hydrophobic contacts, with residues lining the VP1 pocket. Alterations to these groups can lead to significant gains or losses in potency and can affect the breadth of activity across different viral serotypes, which may have variations in their VP1 pocket structure.
| Compound | Target Virus/Strain | Preclinical Activity (e.g., EC50) | Structural Modification Relative to Vapendavir |
| Vapendavir | HRV2 | 1 ng/ml (0.0026 µM) | - |
| Vapendavir | HRV14 | 5 ng/ml (0.013 µM) | - |
| Vapendavir | EV71 (average) | 0.7 µM | - |
| Pirodavir | EV71 (average) | 0.5 µM | Analogue of Vapendavir |
| Pleconaril | EV71 | >10 µM (inactive) | Structurally related capsid binder |
Computational Approaches in Analog Design
Computational methods play a significant role in the rational design of Vapendavir analogues, complementing experimental SAR studies. These approaches allow researchers to predict the binding affinity of potential new compounds, understand the nature of ligand-target interactions at a molecular level, and model the potential antiviral activity of untested structures.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as Vapendavir or its analogue) when bound to a protein target (the viral capsid protein VP1) and to estimate the binding affinity. mdpi.comnih.gov Docking studies with Vapendavir have focused on its interaction with the hydrophobic pocket in VP1. These studies have been instrumental in explaining the differences in activity between Vapendavir, Pirodavir, and Pleconaril by visualizing and quantifying their interactions within the binding site. asm.orgnih.govnih.govasm.org Docking can identify key residues in the VP1 pocket that interact with specific parts of the Vapendavir molecule, highlighting the importance of these interactions for stable binding and antiviral activity. asm.orgnih.govresearchgate.net
Molecular dynamics (MD) simulations extend docking studies by simulating the dynamic behavior of the ligand-protein complex over time. mdpi.comnih.gov MD simulations can provide insights into the stability of the bound complex, the flexibility of the binding pocket, and how the ligand's conformation and interactions change. This dynamic perspective can reveal transient interactions or conformational changes that are not captured by static docking poses, providing a more complete picture of the binding event. mdpi.comnih.gov Both docking and MD simulations aid in the rational design process by allowing researchers to computationally screen potential analogues and prioritize synthesis and experimental testing of compounds predicted to have favorable binding characteristics.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. QSAR models use molecular descriptors (numerical representations of chemical features) to build predictive models that can estimate the activity of new, untested compounds based on their structure. researchgate.netunipa.itnih.gov
In the context of Vapendavir analogues, QSAR modeling can analyze the SAR data from a series of synthesized compounds to identify which structural features are most important for antiviral potency. By building a robust QSAR model, researchers can predict the activity of virtual analogues before they are synthesized, significantly reducing the time and resources required for drug discovery. researchgate.netunipa.it QSAR can help guide the design process by suggesting modifications likely to enhance activity and avoid those likely to be detrimental. unipa.it
Design of Analogues to Overcome Identified Resistance Mechanisms
The emergence of antiviral resistance is a significant challenge in the treatment of viral infections. Studies on Vapendavir resistance have identified mutations in the viral capsid protein VP1 that reduce the susceptibility of the virus to the compound. researchgate.netresearchgate.netnih.gov These resistance mutations can occur within the drug-binding pocket, altering its shape or chemical properties and reducing the binding affinity of Vapendavir. researchgate.netresearchgate.netnih.gov Interestingly, mutations outside the immediate binding pocket have also been observed to confer resistance, suggesting that changes in other parts of the capsid can indirectly affect the binding site or the conformational changes inhibited by the drug. researchgate.netresearchgate.netnih.gov
Rational design efforts aim to develop Vapendavir analogues that can overcome these resistance mechanisms. This involves understanding the structural basis of resistance mutations through techniques like crystallography and computational modeling. By visualizing how mutations affect the VP1 pocket, researchers can design analogues with modified structures that can maintain favorable interactions with the mutated binding site. This might involve introducing new functional groups to form alternative interactions, altering the shape of the molecule to fit a modified pocket, or designing compounds that target a less variable region of the virus. nih.gov The goal is to create analogues that retain potency against both wild-type and resistant viral strains, thereby extending the lifespan and effectiveness of this class of antivirals. researchgate.netnih.gov
Advanced Analytical Methodologies for Vapendavir D6 in Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of Vapendavir-d6 to ensure its chemical purity. Purity is a critical parameter for an internal standard, as impurities could potentially interfere with the quantification of the target analyte, Vapendavir. Commercial sources of this compound provide a Certificate of Analysis (CoA) that confirms the compound's purity, which is typically determined by HPLC. bdg.co.nz The target purity for such research-grade compounds is generally high, often exceeding 98%. bdg.co.nz
The development of an HPLC method for this compound would involve a systematic approach to optimize the separation of the main compound from any potential impurities. This includes the selection of an appropriate stationary phase (the column) and a mobile phase (the solvent system). For compounds like Vapendavir, a reverse-phase HPLC method is commonly employed. pnrjournal.comijfans.org
Illustrative HPLC Method Parameters for this compound Analysis:
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides a non-polar stationary phase for reverse-phase chromatography. |
| Mobile Phase | Acetonitrile (B52724) and water with a pH modifier (e.g., formic acid or ammonium (B1175870) acetate) | The organic solvent (acetonitrile) and aqueous component are optimized to achieve good separation. |
| Elution | Isocratic or Gradient | An isocratic elution uses a constant mobile phase composition, while a gradient elution changes the composition over time to enhance separation of complex mixtures. |
| Flow Rate | 1.0 mL/min | Controls the speed at which the mobile phase and analyte pass through the column, affecting retention time and peak shape. |
| Detection | UV-Vis Detector (e.g., at 323 nm) | Monitors the absorbance of the eluting compounds at a specific wavelength to generate the chromatogram. pnrjournal.com |
| Retention Time | Analyte-specific (e.g., 2.7 min) | The time it takes for this compound to travel from the injector to the detector, which is a characteristic of the compound under specific conditions. pnrjournal.com |
The resulting chromatogram from an HPLC analysis provides a visual representation of the sample's components. The purity of this compound is calculated by comparing the peak area of the main compound to the total area of all detected peaks.
Spectroscopic Characterization for Structural Elucidation
NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. For this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) would be employed. The Certificate of Analysis for this compound typically includes actual lot-specific NMR spectra to verify its identity. bdg.co.nz
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium (B1214612) would be absent. This provides direct evidence of successful deuteration. The remaining proton signals would be analyzed for their chemical shift (δ, in ppm), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) to confirm the rest of the molecular structure. The integration of the peaks would also be consistent with the number of protons in the non-deuterated positions.
Illustrative ¹H NMR Data Interpretation for a Deuterated Aromatic Compound in DMSO-d₆:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.18 | s | 1H | Amide N-H |
| 8.00 - 7.93 | m | 4H | Aromatic protons |
| 7.86 | d, J = 8.7 Hz | 2H | Aromatic protons |
| 7.65 | d, J = 8.7 Hz | 2H | Aromatic protons |
| 2.50 | s | (absent) | Deuterated methyl group (CD₃) |
Note: This is a representative table based on similar compounds and not actual data for this compound.
¹³C NMR provides information about the carbon skeleton of the molecule. The spectrum would show signals for each unique carbon atom, and their chemical shifts would be characteristic of their chemical environment. The carbon atoms bonded to deuterium would exhibit a different splitting pattern and potentially a slightly different chemical shift compared to the non-deuterated Vapendavir, further confirming the isotopic labeling.
Mass spectrometry is used to determine the molecular weight of this compound and to gain further structural information through analysis of its fragmentation patterns. The molecular weight of this compound is 388.493 g/mol , which is higher than that of unlabeled Vapendavir due to the six deuterium atoms. bdg.co.nz
In a typical mass spectrum, the molecular ion peak ([M+H]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the protonated molecule. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves breaking the molecular ion into smaller fragments. The pattern of these fragments is unique to the molecule's structure and can be used to confirm the location of the deuterium labels. For instance, if a fragment containing a deuterated moiety breaks off, its m/z value will be higher than the corresponding fragment from unlabeled Vapendavir.
Illustrative Mass Spectrometry Fragmentation Data:
| Precursor Ion (m/z) | Product Ions (m/z) | Interpretation |
|---|---|---|
| 389.5 (this compound + H)⁺ | 250.2, 139.3 | Fragmentation pattern consistent with the deuterated structure. |
Note: This table is for illustrative purposes. The m/z values are hypothetical and represent the expected differences due to deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative Analysis in Preclinical Biological Matrices
One of the primary applications of this compound is in the quantitative analysis of Vapendavir in preclinical biological matrices such as plasma, serum, or tissue homogenates.
In quantitative bioanalytical methods, particularly those using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise results. An ideal IS should have physicochemical properties very similar to the analyte of interest. This compound is an excellent internal standard for Vapendavir because, being a stable isotope-labeled analog, it co-elutes with Vapendavir during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. plos.org
A known concentration of this compound is added to all samples, including calibration standards, quality controls, and the unknown study samples. During analysis, the ratio of the peak area of the analyte (Vapendavir) to the peak area of the internal standard (this compound) is calculated. This ratio is then used to determine the concentration of Vapendavir in the unknown samples by plotting it against a calibration curve. This approach effectively corrects for variations in sample preparation, injection volume, and instrument response.
The development of a bioanalytical method using this compound as an internal standard involves several key steps to ensure the method is robust, sensitive, and reliable for analyzing research-grade samples.
A typical workflow involves:
Sample Preparation: This step aims to extract Vapendavir and this compound from the complex biological matrix and remove interfering substances. A common technique is protein precipitation, where an organic solvent like acetonitrile is added to the plasma sample to precipitate proteins. nih.gov The supernatant, containing the analyte and internal standard, is then collected for analysis.
LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system. The chromatographic conditions are optimized to achieve a short run time while ensuring good separation of the analyte from any remaining matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Vapendavir and this compound. jyoungpharm.org
Method Validation: The developed method is then rigorously validated according to regulatory guidelines to demonstrate its performance characteristics. mdpi.com This includes assessing the method's linearity, accuracy, precision, selectivity, recovery, and stability of the analyte in the biological matrix under various storage and handling conditions.
Typical Bioanalytical Method Validation Parameters:
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional relationship between concentration and instrument response over a defined range. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) | Measures how close the determined concentration is to the true concentration. |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ) | Measures the degree of scatter or variability of the results. |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. | Ensures that the method can differentiate and quantify the analyte in the presence of other components. |
| Recovery | Consistent and reproducible | Measures the efficiency of the extraction process. |
| Stability | Analyte is stable under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | Ensures that the concentration of the analyte does not change from sample collection to analysis. |
By employing these advanced analytical methodologies, the quality, identity, and performance of this compound can be assured, making it a reliable tool for preclinical research and the development of new antiviral therapies.
Vapendavir D6 As a Research Probe and Tool in Antiviral Discovery
Utility in Mechanistic Virology Studies
The primary mechanism of Vapendavir involves binding to a hydrophobic pocket within the viral capsid protein VP1. nih.govbiorxiv.org This action stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its genetic material into a host cell, thus halting replication at a very early stage. nih.gov
In mechanistic studies designed to explore these processes in greater detail, Vapendavir-d6 is an essential tool. Its principal application is as an internal standard in quantitative mass spectrometry. nih.govmedchemexpress.com When researchers investigate the pharmacokinetics and pharmacodynamics of Vapendavir—studying how the compound is absorbed, distributed, metabolized, and excreted, and how it interacts with the virus over time—they need to measure its concentration with high precision. nih.gov By adding a known quantity of this compound to a biological sample (e.g., cell lysates or animal tissues), scientists can use LC-MS/MS to accurately determine the amount of the non-deuterated Vapendavir present. musechem.com
The deuterated standard co-elutes with the active compound but is detected at a different mass-to-charge ratio, correcting for variations in sample preparation and instrument response. scispace.comwaters.com This allows for the reliable quantification of Vapendavir bound to viral capsids or located within different cellular compartments, providing a clearer and more accurate picture of its antiviral mechanism.
Applications in High-Throughput Screening Assays for Novel Inhibitors
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify potential new drugs. nih.gov In the search for novel antiviral agents, particularly those that target the same viral capsid pocket as Vapendavir, both the parent compound and its deuterated form play important roles.
Vapendavir itself can be used as a reference or control compound in primary screens. However, this compound is particularly valuable in the subsequent stages of hit validation and characterization. For instance, in competitive binding assays designed to see if a newly discovered "hit" compound binds to the same target site, this compound can be used as a quantitative tracer. Researchers can measure how effectively a new compound displaces Vapendavir from the viral capsid. The use of this compound as an internal standard ensures that these displacement measurements are accurate and reproducible. musechem.comnih.gov This quantitative approach is crucial for ranking the potency of new inhibitors and deciding which candidates to advance in the drug development pipeline.
Table 1: Applications of Deuterated Standards in Research
| Application Area | Specific Use of this compound | Benefit |
|---|---|---|
| Mechanistic Studies | Internal standard for quantifying Vapendavir in pharmacokinetic/pharmacodynamic (PK/PD) studies. | Enables accurate measurement of drug concentration in biological matrices, leading to a better understanding of its action. nih.govnih.gov |
| High-Throughput Screening | Quantitative tool in competitive binding assays to validate new inhibitor candidates. | Provides precise data on the binding affinity and potency of new compounds targeting the viral capsid. nih.gov |
| Target Biology | Standard for accurately measuring drug-target engagement in wild-type vs. resistant viral strains. | Helps correlate specific mutations with changes in drug binding, clarifying mechanisms of resistance and viral target function. nih.govnih.gov |
Contribution to Understanding Antiviral Target Biology
The study of antiviral resistance provides deep insights into the biology of a drug's target. Research into how picornaviruses develop resistance to Vapendavir has revealed complexities in the VP1 capsid pocket. nih.govnih.gov Viruses grown in the presence of the drug can develop mutations that prevent it from binding effectively. researchgate.net
Detailed studies have identified specific amino acid changes in the VP1 protein that confer resistance. nih.govresearchgate.net Interestingly, some mutations have been found outside the immediate drug-binding pocket, suggesting a more complex interaction than previously thought. biorxiv.orgnih.gov In one remarkable finding, a specific mutation in human rhinovirus 2 rendered the virus dependent on Vapendavir for its replication, indicating that the drug's stabilizing effect on the capsid could, in some genetic contexts, become essential for the virus's life cycle. biorxiv.orgnih.govresearchgate.net
This compound is crucial for the quantitative analysis that underpins these discoveries. To understand the biochemical consequences of a resistance mutation, it is necessary to accurately measure any change in the binding affinity of Vapendavir to the mutated capsid. By using this compound as an internal standard, researchers can precisely quantify the amount of drug bound to both wild-type and mutant viral particles. musechem.comclearsynth.com This allows them to establish a direct correlation between a specific genetic change and its functional impact on drug-target interaction, thereby significantly contributing to our fundamental understanding of antiviral target biology and the mechanisms of drug resistance.
Table 2: Research Findings on Vapendavir's Target and Resistance
| Virus | Mutation Location | Finding | Significance |
|---|---|---|---|
| Human Rhinovirus 14 (hRV14) | VP1 (C199R/Y) | Mutation within the drug-binding pocket confers resistance. nih.govbiorxiv.org | Confirms the direct interaction of Vapendavir with the known target site. |
| Poliovirus 1 (PV1) | VP1 (I194F) | Mutation within the drug-binding pocket confers resistance. nih.govbiorxiv.org | Demonstrates a conserved resistance mechanism across different picornaviruses. |
| Enterovirus-D68 (EV-D68) | VP1 (K167E) | Mutation located outside the drug-binding pocket contributes to resistance. biorxiv.orgnih.gov | Reveals that resistance can be mediated by allosteric effects, not just direct disruption of binding. |
Future Directions and Emerging Research Avenues for Deuterated Capsid Binders
Exploration of Novel Deuterated Antiviral Scaffolds
The exploration of novel deuterated antiviral scaffolds builds upon the understanding of existing capsid binders, such as Vapendavir. Structure-activity relationship (SAR) studies are crucial in identifying key structural features responsible for antiviral potency and for guiding the design of new compounds nih.govacs.org. Deuteration can be strategically introduced into these novel scaffolds to potentially improve their pharmacological profiles.
Research in this area involves synthesizing libraries of compounds based on promising antiviral scaffolds and evaluating their efficacy against target viruses. For instance, studies on novel antiviral agents for norovirus infections have explored modifications of existing scaffolds, leading to the identification of compounds with inhibitory activity in cellular systems nih.gov. Similarly, research on Coxsackievirus A9 capsid binders has involved the synthesis and evaluation of new series of compounds to understand their activity and mechanism of capsid stabilization acs.org.
Integration with Advanced Preclinical Modeling Systems
Advanced preclinical modeling systems are essential for evaluating the efficacy and understanding the mechanism of action of deuterated capsid binders like Vapendavir-d6 before clinical trials. These models provide a more accurate representation of human infection and response compared to traditional in vitro assays.
Integration with advanced preclinical models includes the use of complex cell culture systems, such as 3D organoids or co-culture systems, which better mimic the in vivo environment of viral infection arizona.edu. These models can provide insights into compound permeability, distribution, and interaction with host factors involved in viral replication and capsid function nih.gov.
Furthermore, relevant animal models are critical for assessing the in vivo efficacy, pharmacokinetics, and potential for resistance development of deuterated capsid binders. Studies in animal models, such as mouse models for HBV or challenge models for respiratory viruses, allow researchers to evaluate the compound's ability to reduce viral load, prevent disease progression, and assess its metabolic fate in a living system biospace.comnih.gov. The use of deuterated compounds in these models can specifically help in understanding how deuteration affects the compound's half-life and distribution in different tissues google.com.
Mathematical modeling is another advanced preclinical tool being integrated into antiviral research. These models can simulate the complex interplay between the virus, host cells, and antiviral compounds, helping to predict treatment outcomes, optimize dosing strategies (though dosage information itself is excluded as per instructions), and understand the potential for resistance emergence arxiv.org. Integrating data from in vitro studies and animal models into these mathematical frameworks can provide a more comprehensive understanding of the potential clinical performance of deuterated capsid binders.
Potential for Combined Research Strategies with Other Antivirals
Exploring combined research strategies with other antivirals is a significant future direction for deuterated capsid binders. Combination therapy is a cornerstone of treating many viral infections, particularly to enhance efficacy, reduce the risk of resistance development, and target different stages of the viral life cycle google.comclinicaltrialsarena.com.
For deuterated capsid binders like this compound, combination strategies could involve pairing them with compounds that have different mechanisms of action. For example, combining a capsid binder that inhibits viral entry or assembly with a polymerase inhibitor that blocks viral genome replication could offer a more potent antiviral effect and make it more difficult for the virus to develop resistance arxiv.orgclinicaltrialsarena.com.
Research in this area involves preclinical studies evaluating the synergistic activity of deuterated capsid binders in combination with other classes of antivirals in cell culture and animal models. These studies aim to identify optimal combinations that provide enhanced viral suppression without increased toxicity.
Furthermore, combination strategies may also involve combining deuterated capsid binders with host-targeting agents or immunomodulatory therapies. Targeting host factors that the virus relies on for replication or boosting the host immune response can complement the direct antiviral activity of capsid binders nih.govclinicaltrialsarena.com.
Q & A
Q. What is the primary role of deuterium substitution in Vapendavir-d6, and how does it influence experimental outcomes?
this compound is a deuterated isotopologue where six hydrogen atoms in Vapendavir are replaced with deuterium. This substitution reduces metabolic degradation (due to the kinetic isotope effect) and enhances stability, making it ideal for use as an internal standard in mass spectrometry (LC-MS/MS) to improve quantification accuracy. Researchers should validate isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium placement and rule out isotopic interference .
Q. What analytical techniques are essential for characterizing this compound in pharmacokinetic studies?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize mobile phase composition (e.g., methanol/water with 0.1% formic acid) to resolve isotopic peaks.
- Isotopic Purity Validation: Use HRMS to ensure >99% isotopic enrichment.
- Stability Testing: Assess under varying pH and temperature conditions to confirm resistance to metabolic breakdown .
Q. How should researchers design in vitro assays to evaluate this compound’s stability in metabolic pathways?
- Microsomal Incubations: Use liver microsomes (human/animal) with NADPH cofactors to simulate Phase I metabolism.
- Time-Course Sampling: Collect samples at 0, 15, 30, and 60 minutes.
- Data Normalization: Compare degradation rates against non-deuterated Vapendavir to quantify isotope effects .
Advanced Research Questions
Q. How can isotopic effects lead to data contradictions in tracer studies using this compound, and how are these resolved?
Deuterium substitution may alter binding affinity or metabolic rates, causing discrepancies between Vapendavir and its deuterated form. To mitigate:
- Cross-Validation: Compare LC-MS/MS results with orthogonal methods (e.g., immunoassays).
- Spike-and-Recovery Experiments: Add known quantities of this compound to biological matrices to assess accuracy.
- Statistical Reconciliation: Apply Bland-Altman analysis to evaluate systematic biases .
Q. What methodological considerations are critical for ensuring reproducibility in studies using this compound?
Q. How can researchers address ethical and regulatory challenges when administering this compound in human trials?
- Ethical Oversight: Obtain approval from institutional review boards (IRBs) to address deuterated compound safety.
- Regulatory Compliance: Follow FDA/EMA guidelines for isotope-labeled agent use, including documentation of synthetic pathways and impurity profiles.
- Participant Consent: Disclose deuterium substitution’s theoretical risks (e.g., altered pharmacokinetics) .
Q. What strategies optimize the detection of this compound in complex biological matrices?
- Solid-Phase Extraction (SPE): Use mixed-mode sorbents to improve recovery from plasma/urine.
- Ion Suppression Testing: Inject post-column analyte infusions to identify matrix interference.
- Method Sensitivity: Optimize declustering potential (DP) and collision cell exit potential (CXP) in MS settings .
Data Interpretation and Contradiction Analysis
Q. How should conflicting results between in vitro and in vivo studies using this compound be analyzed?
- Source Identification: Check for differences in metabolic enzyme activity (e.g., CYP450 isoforms) between models.
- Pharmacokinetic Modeling: Use compartmental models to reconcile absorption/distribution rates.
- Meta-Analysis: Pool data from multiple studies to identify outliers or systemic errors .
Q. What steps validate the absence of deuterium/hydrogen exchange in this compound during long-term storage?
Q. How do researchers differentiate between assay artifacts and true pharmacological effects when using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
